![molecular formula C17H30N2O4 B5289000 N-cyclooctyl-4-[(3S*,4S*)-3,4-dihydroxypiperidin-1-yl]-4-oxobutanamide](/img/structure/B5289000.png)
N-cyclooctyl-4-[(3S*,4S*)-3,4-dihydroxypiperidin-1-yl]-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclooctyl-4-[(3S*,4S*)-3,4-dihydroxypiperidin-1-yl]-4-oxobutanamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been found to have potential therapeutic benefits in cancer treatment.
Mécanisme D'action
N-cyclooctyl-4-[(3S*,4S*)-3,4-dihydroxypiperidin-1-yl]-4-oxobutanamide targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). By inhibiting this process, this compound reduces the production of rRNA and disrupts the protein synthesis machinery in cancer cells. This leads to cell death and inhibition of tumor growth. This compound has been found to be selective for cancer cells, sparing normal cells from its effects.
Biochemical and Physiological Effects:
This compound has been found to induce DNA damage response in cancer cells, leading to cell cycle arrest and apoptosis. It has also been found to affect the expression of genes involved in cell proliferation and survival. This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclooctyl-4-[(3S*,4S*)-3,4-dihydroxypiperidin-1-yl]-4-oxobutanamide is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. It has also been found to have synergistic effects when combined with other cancer treatments, making it a potential candidate for combination therapy. However, this compound has some limitations for lab experiments, including the need for specialized equipment and expertise to perform RNA polymerase I transcription assays. It also requires careful handling due to its cytotoxic effects.
Orientations Futures
There are several future directions for the study of N-cyclooctyl-4-[(3S*,4S*)-3,4-dihydroxypiperidin-1-yl]-4-oxobutanamide. One area of interest is the development of biomarkers to predict response to this compound treatment. Another area of research is the identification of potential resistance mechanisms to this compound, which could inform the development of new treatment strategies. This compound is also being investigated for its potential use in combination with immunotherapy. Finally, there is ongoing research to optimize the dosing and scheduling of this compound to maximize its therapeutic effects.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that targets RNA polymerase I transcription and has potential therapeutic benefits in cancer treatment. Its selective effects on cancer cells and synergistic effects with other cancer treatments make it a potential candidate for combination therapy. Further research is needed to optimize its dosing and scheduling, identify potential resistance mechanisms, and develop biomarkers to predict response to treatment.
Méthodes De Synthèse
The synthesis of N-cyclooctyl-4-[(3S*,4S*)-3,4-dihydroxypiperidin-1-yl]-4-oxobutanamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the piperidine ring, which is achieved through a cyclization reaction. The final product is obtained through purification and isolation steps. The synthesis of this compound has been extensively described in the literature and is considered to be a reliable method.
Applications De Recherche Scientifique
N-cyclooctyl-4-[(3S*,4S*)-3,4-dihydroxypiperidin-1-yl]-4-oxobutanamide has been studied extensively in preclinical models of cancer and has shown promising results. It has been found to be effective in inhibiting the growth of cancer cells, inducing cell death, and reducing tumor size. This compound has been tested in a variety of cancer types, including breast, ovarian, and pancreatic cancer. It has also been found to have synergistic effects when combined with other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-cyclooctyl-4-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O4/c20-14-10-11-19(12-15(14)21)17(23)9-8-16(22)18-13-6-4-2-1-3-5-7-13/h13-15,20-21H,1-12H2,(H,18,22)/t14-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFSNZJDAHSHDX-GJZGRUSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CCC(=O)N2CCC(C(C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CCC1)NC(=O)CCC(=O)N2CC[C@@H]([C@H](C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
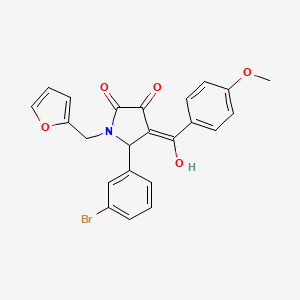
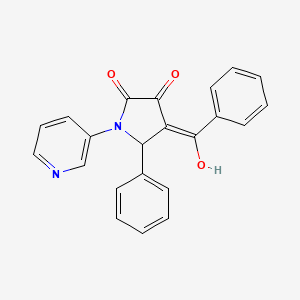
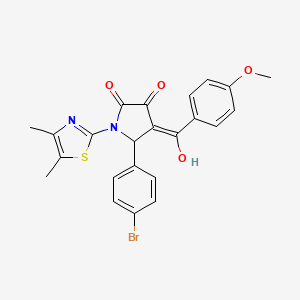
![N,2-dimethyl-5-[4-(4-morpholinyl)-1-phthalazinyl]benzenesulfonamide](/img/structure/B5288936.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methoxy-3-quinolinyl)acrylonitrile](/img/structure/B5288944.png)
![3,4-dimethyl-6-{[(5-methyl-2-pyridinyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5288945.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(3,4-dimethylphenyl)urea](/img/structure/B5288953.png)
![2-[4-(4-methyl-1-piperidinyl)-3-nitrobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5288959.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5288960.png)
![2-[benzyl(2,6-dichlorobenzyl)amino]ethanol](/img/structure/B5288972.png)
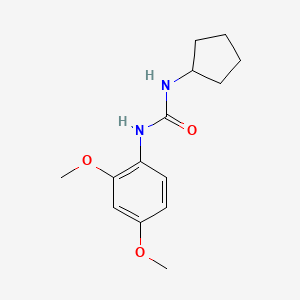
![2-{2-[8-(acetyloxy)-7-allyl-2-quinolinyl]vinyl}phenyl acetate](/img/structure/B5288978.png)
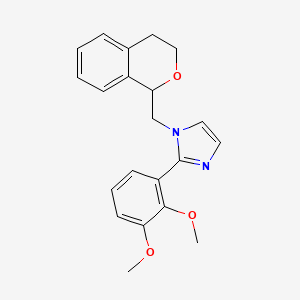
![methyl 2-[5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5289006.png)
